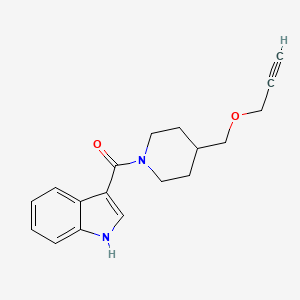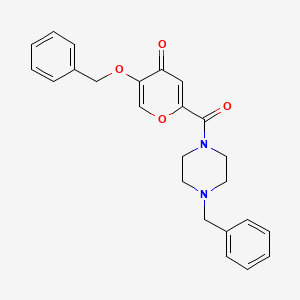![molecular formula C10H11N5O2 B2861663 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 107553-41-3](/img/structure/B2861663.png)
1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, also known as caffeine, is a natural stimulant that is commonly consumed in various forms such as coffee, tea, and energy drinks. It is a member of the xanthine family of compounds, which also includes theobromine and theophylline. Caffeine has been studied extensively due to its widespread use and potential health effects.
作用機序
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness. Caffeine also affects the release of other hormones, such as cortisol and adrenaline, which can increase heart rate and blood pressure.
Biochemical and Physiological Effects:
Caffeine has various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and respiration rate. It can also stimulate the central nervous system, leading to increased alertness and improved cognitive function. Caffeine can also affect the metabolism, increasing the breakdown of fats and carbohydrates and leading to increased energy expenditure. Additionally, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has been shown to have antioxidant properties, which can help protect against oxidative stress and reduce the risk of certain diseases.
実験室実験の利点と制限
Caffeine has various advantages and limitations for lab experiments. It is a relatively inexpensive and widely available compound, making it easy to obtain and use in experiments. It also has well-established effects on the body, making it a useful tool for studying various physiological and biochemical processes. However, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can also have variable effects depending on the dose and individual response, making it difficult to control in experiments. Additionally, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can have potential confounding effects on other variables, such as sleep and stress, which can affect study outcomes.
将来の方向性
There are several future directions for 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione research. One area of interest is the potential therapeutic effects of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione on various diseases, such as Parkinson's disease, Alzheimer's disease, and liver cancer. Additionally, there is interest in studying the effects of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione on different populations, such as children, pregnant women, and individuals with certain medical conditions. Finally, there is interest in developing new methods of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione synthesis and delivery, such as using nanotechnology to improve absorption and bioavailability. Overall, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione research is an active and growing field with many potential applications and directions for future study.
合成法
Caffeine is naturally found in coffee beans, tea leaves, and cocoa beans. However, it can also be synthesized in the laboratory. The most common method of synthesis involves the reaction of dimethylurea with malonic acid in the presence of sodium nitrite. This produces a compound called theobromine, which can then be converted into 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione through a series of chemical reactions.
科学的研究の応用
Caffeine has been studied extensively in the scientific community due to its widespread use and potential health effects. It has been shown to have various effects on the body, including increasing alertness, improving cognitive function, and enhancing athletic performance. Caffeine has also been studied for its potential therapeutic effects, such as reducing the risk of certain diseases, including Parkinson's disease, Alzheimer's disease, and liver cancer.
特性
IUPAC Name |
4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-4-5(2)15-6-7(12-9(15)11-4)14(3)10(17)13-8(6)16/h1-3H3,(H,11,12)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHLKOGZLKLYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)




![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2861594.png)


![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
